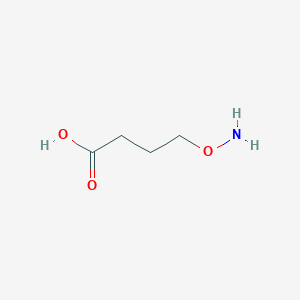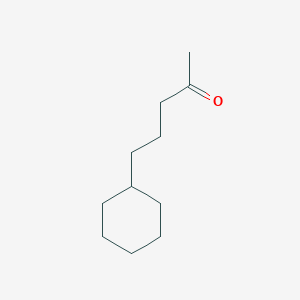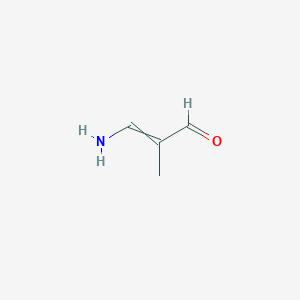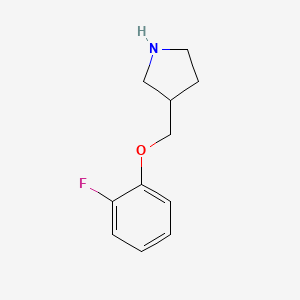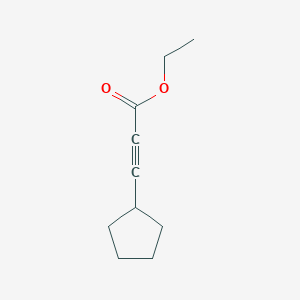
Benzenamine, 4-(2,4-dimethyl-5-oxazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 4-(2,4-dimethyl-5-oxazolyl)- is an organic compound that belongs to the class of oxazole derivatives It is characterized by the presence of an oxazole ring substituted with two methyl groups at positions 2 and 4, and an aniline group at position 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-(2,4-dimethyl-5-oxazolyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethyl-1,3-oxazole with aniline in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of Benzenamine, 4-(2,4-dimethyl-5-oxazolyl)- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 4-(2,4-dimethyl-5-oxazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The aniline group allows for electrophilic substitution reactions, where substituents can be introduced at the aromatic ring using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitro compounds under acidic conditions.
Major Products Formed
Oxidation: Oxidized oxazole derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Halogenated or nitro-substituted oxazole derivatives.
Aplicaciones Científicas De Investigación
Benzenamine, 4-(2,4-dimethyl-5-oxazolyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzenamine, 4-(2,4-dimethyl-5-oxazolyl)- involves its interaction with specific molecular targets and pathways. The oxazole ring and aniline group allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Methyl-1,3-oxazol-5-yl)aniline: Similar structure with one less methyl group, leading to different chemical and biological properties.
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline: Another oxazole derivative with a different substitution pattern, affecting its reactivity and applications.
2-(1,2,4-Oxadiazol-5-yl)anilines: Compounds with a similar core structure but different heterocyclic rings, leading to varied biological activities.
Uniqueness
Benzenamine, 4-(2,4-dimethyl-5-oxazolyl)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the oxazole ring and the aniline group allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
100060-02-4 |
|---|---|
Fórmula molecular |
C11H12N2O |
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
4-(2,4-dimethyl-1,3-oxazol-5-yl)aniline |
InChI |
InChI=1S/C11H12N2O/c1-7-11(14-8(2)13-7)9-3-5-10(12)6-4-9/h3-6H,12H2,1-2H3 |
Clave InChI |
WHYKZBUOYFFDID-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC(=N1)C)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


